Mollicellin E
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Overview
Description
Mollicellin E is a member of the class of depsidones that is 11H-dibenzo[b,e][1,4]dioxepine substituted by a chloro group at position 2, hydroxy groups at positions 3 and 9, a methoxy group at position 8, methyl groups at positions 1 and 6, a 3-methylbut-2-enoyl group at position 7, an oxo group at position 11 and a formyl group at position 4. Isolated from Chaetomium brasiliense, it exhibits antimalarial and cytotoxic activities. It has a role as an antimalarial, an antineoplastic agent and a Chaetomium metabolite. It is an aldehyde, an aromatic ether, a member of depsidones, an enone, an organic heterotricyclic compound, a polyphenol, an organochlorine compound and an aromatic ketone.
This compound belongs to the class of organic compounds known as depsides and depsidones. These are polycyclic compounds that is either a polyphenolic compound composed of two or more monocyclic aromatic units linked by an ester bond (depside), or a compound containing the depsidone structure (depsidone). This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, this compound is primarily located in the membrane (predicted from logP).
Scientific Research Applications
Antibacterial and Antifungal Properties
Mollicellin E, along with other mollicellins, has been studied for its antibacterial and antifungal properties. Stark et al. (1978) found that this compound exhibits mutagenic and bactericidal activities against Salmonella typhimurium in the absence of microsomes (Stark et al., 1978). Additionally, mollicellins, including this compound, have been identified for their cytotoxic and antibacterial activities against various pathogens and cancer cell lines. Ouyang et al. (2018) and Promgool et al. (2021) reported the isolation of mollicellins from endophytic fungi, exhibiting significant antibacterial and cytotoxic activities (Ouyang et al., 2018); (Promgool et al., 2021).
Antimalarial Activity
This compound has also been identified for its potential in antimalarial treatments. Khumkomkhet et al. (2009) isolated mollicellins from Chaetomium brasiliense, including this compound, which showed antimalarial activity against Plasmodium falciparum (Khumkomkhet et al., 2009).
Cytotoxicity Against Cancer Cell Lines
Research by Li et al. (2008) and Zhao et al. (2021) indicates that this compound, among other mollicellins, exhibits cytotoxicity against various human cancer cell lines, highlighting its potential use in cancer research and therapy (Li et al., 2008); (Zhao et al., 2021).
Properties
CAS No. |
68455-10-7 |
---|---|
Molecular Formula |
C22H19ClO8 |
Molecular Weight |
446.8 g/mol |
IUPAC Name |
8-chloro-4,9-dihydroxy-3-methoxy-1,7-dimethyl-2-(3-methylbut-2-enoyl)-6-oxobenzo[b][1,4]benzodioxepine-10-carbaldehyde |
InChI |
InChI=1S/C22H19ClO8/c1-8(2)6-12(25)13-10(4)18-21(17(27)20(13)29-5)31-22(28)14-9(3)15(23)16(26)11(7-24)19(14)30-18/h6-7,26-27H,1-5H3 |
InChI Key |
JTGLZOMMRQOKBM-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=C(C(=C1Cl)O)C=O)OC3=C(C(=C(C(=C3C)C(=O)C=C(C)C)OC)O)OC2=O |
Canonical SMILES |
CC1=C2C(=C(C(=C1Cl)O)C=O)OC3=C(C(=C(C(=C3C)C(=O)C=C(C)C)OC)O)OC2=O |
68455-10-7 | |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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